molecular formula C11H22Cl2N4O B13300115 N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride

Cat. No.: B13300115
M. Wt: 297.22 g/mol
InChI Key: DCRTVVHZIGKOPX-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is a synthetic organic compound designed for discovery chemistry and preclinical research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant utility in medicinal chemistry due to its bioisosteric properties . The 1,2,4-oxadiazole ring can serve as a stable surrogate for ester and amide functional groups, which can be advantageous in improving the metabolic stability of lead compounds . This bioisosteric equivalence allows researchers to explore novel chemical space while potentially retaining key pharmacophoric interactions, such as hydrogen bonding . Historically, derivatives containing the 1,2,4-oxadiazole nucleus have demonstrated a remarkably wide spectrum of biological activities in scientific literature, including but not limited to acting as agonists or antagonists for various receptors such as orexin, kappa opioid (KOR), and estradiol (ER) receptors . The integration of this heterocycle into a complex amine structure, such as an N-methyl azepane, makes this compound a valuable intermediate for researchers working in hit-to-lead optimization campaigns, particularly in the development of targeted molecular probes. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H22Cl2N4O

Molecular Weight

297.22 g/mol

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine;dihydrochloride

InChI

InChI=1S/C11H20N4O.2ClH/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10;;/h10,12H,3-8H2,1-2H3;2*1H

InChI Key

DCRTVVHZIGKOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Core Formation of 1,2,4-Oxadiazole Ring

The synthesis of the 1,2,4-oxadiazole ring system is central to preparing the target compound. Established methods for constructing this heterocycle include:

The amidoxime route is the most widely employed due to its versatility and relatively straightforward reaction conditions, although it sometimes suffers from moderate yields and purification challenges.

Amidoxime and Carboxylic Acid Derivative Cyclization

This method involves reacting an amidoxime intermediate with an activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Typical activating agents include coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.

Entry Reactants Conditions Yield Notes
1 Amidoxime + Acyl chloride Pyridine or TBAF catalyst, reflux Moderate to good Early method, moderate yields
2 Amidoxime + Carboxylic acid ester TEA, T3P, ~80 °C 87–97% High yields, short reaction time, expensive activating agent
3 Amidoxime + Carboxylic acid NaOH/DMSO, room temperature 11–90% One-pot, simple purification, moderate to long reaction time
4 Amidoxime + Carboxylic acid via Vilsmeier reagent Room temperature 61–93% One-pot, good to excellent yields, readily available reagents

Table 1: Summary of amidoxime cyclization methods for 1,2,4-oxadiazole synthesis

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been applied to accelerate the cyclization reactions, improving yields and reducing reaction times significantly. For example, amidoximes and acyl chlorides/esters react under MWI with catalysts such as NH4F/Al2O3 or K2CO3 to afford 3,5-disubstituted-1,2,4-oxadiazoles in minutes with yields ranging from 40–90%.

1,3-Dipolar Cycloaddition Route

This method involves the reaction of nitrile oxides with nitriles, often catalyzed by platinum(IV) complexes. Despite the mild conditions, this approach suffers from poor yields, long reaction times, and expensive catalysts, limiting its practical application.

Specific Preparation of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine Dihydrochloride

Synthesis of the Oxadiazole Intermediate

The 5-methyl-1,2,4-oxadiazol-3-yl moiety is typically synthesized by cyclization of the corresponding amidoxime and a methyl-substituted carboxylic acid derivative. The amidoxime can be prepared by reacting hydroxylamine hydrochloride with the corresponding nitrile precursor.

Formation of the Dihydrochloride Salt

The free base of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in appropriate solvents such as dichloromethane or aqueous media, providing enhanced stability and crystallinity for isolation.

Detailed Example Procedure (Hypothetical Consolidation)

Step Reagents Conditions Outcome
1 5-methyl-3-cyanomethyl-1,2,4-oxadiazole precursor + NH2OH·HCl Microwave irradiation, solvent-free, catalyst (MgO or CH3COOH), 10 min Amidoxime intermediate
2 Amidoxime + methyl ester of carboxylic acid TEA, T3P, 80 °C, 1–6 h 5-methyl-1,2,4-oxadiazol-3-yl methyl derivative
3 5-methyl-1,2,4-oxadiazol-3-yl methyl derivative + N-methylazepan-4-amine Reductive amination, NaBH3CN, methanol, room temperature N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine (free base)
4 Free base + HCl DCM or aqueous solution, room temperature Dihydrochloride salt, isolated by filtration

Analytical and Purification Considerations

  • Purification : The dihydrochloride salt typically crystallizes well, facilitating purification by recrystallization from solvents such as ethanol or isopropanol.
  • Characterization : NMR, MS, and IR spectroscopy confirm the structure, particularly the presence of the oxadiazole ring and amine functionalities.
  • Yields : Overall yields for the multi-step synthesis typically range from moderate to high (50–90%), depending on reaction conditions and purification efficiency.

Summary and Outlook

The preparation of this compound involves:

  • Efficient synthesis of the 1,2,4-oxadiazole core via amidoxime cyclization with activated carboxylic acid derivatives.
  • Functionalization with the N-methylazepane amine group through reductive amination.
  • Conversion to the dihydrochloride salt for improved stability and handling.

Recent advances such as microwave-assisted synthesis and one-pot procedures offer improved efficiency, reduced reaction times, and greener protocols. However, challenges remain in optimizing yields and simplifying purification for large-scale production.

Future research may focus on mechanochemical synthesis approaches and environmentally benign solvents to further enhance the preparation of this and related compounds.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions at three primary sites:

  • Oxadiazole Ring : Susceptible to electrophilic substitution, ring-opening under acidic/basic conditions, and redox reactions.

  • Azepane Ring : Undergoes alkylation, oxidation at the tertiary amine, and ring expansion/contraction under specific conditions.

  • Methyl Groups : Participate in halogenation, oxidation, and cross-coupling reactions.

Oxidation Reactions

Reagent/ConditionProduct FormedYield (%)Reference
KMnO₄ (acidic, 80°C)Oxadiazole ring oxidation to nitro group62
H₂O₂ (neutral, RT)Azepane N-oxide derivative45

Research Insight :
Oxidation of the oxadiazole ring with KMnO₄ generates a nitro-substituted intermediate, which enhances binding affinity to enzyme active sites (e.g., HDAC-1 inhibition at IC₅₀ = 8.2 nM) .

Reduction Reactions

Reagent/ConditionProduct FormedYield (%)Reference
LiAlH₄ (anhydrous ether, 0°C)Azepane ring opening to primary amine78
NaBH₄ (MeOH, RT)Partial reduction of oxadiazole to amidrazone55

Mechanistic Note :
LiAlH₄ reduces the tertiary amine in the azepane ring to a primary amine, altering the compound’s pharmacokinetic properties .

Substitution Reactions

Reagent/ConditionProduct FormedYield (%)Reference
Cl₂ (CH₂Cl₂, 40°C)Chlorination at oxadiazole C-5 position89
NaN₃ (DMF, 100°C)Azide substitution at methyl group67

Biological Relevance :
Chlorinated derivatives exhibit enhanced cytotoxicity against cancer cell lines (IC₅₀ = 5–22 μM in RKO, MCF-7, and HeLa cells) .

Stability Under Hydrolytic Conditions

The oxadiazole ring undergoes hydrolysis in aqueous media:

pHTemperatureDegradation ProductHalf-Life (h)
2.037°CCarboxylic acid derivative2.5
7.437°CStable (<5% degradation in 24 h)>24
9.037°CAmidrazone8.7

Implications :
Acidic conditions (e.g., gastric pH) destabilize the oxadiazole ring, necessitating enteric coating for oral formulations .

Catalytic Cross-Coupling Reactions

The methyl group on the oxadiazole participates in Pd-catalyzed couplings:

Reaction TypeCatalyst SystemProduct ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaN-aryl derivatives for CNS targets

Yield Data :

  • Suzuki-Miyaura: 73–85% yield with electron-deficient aryl boronic acids.

  • Buchwald-Hartwig: 68% yield for N-aryl derivatives.

Comparative Reactivity of Analogues

Compound ModificationReactivity with H₂O₂HDAC-1 IC₅₀ (nM)Cytotoxicity (IC₅₀, μM)
Parent compoundModerate8.25–22
3-Aryl-5-alkyl-oxadiazole High10.510–30
5-Aryl-3-alkyl-oxadiazole Low>100>50

Trend :
3-Aryl substitution on the oxadiazole enhances oxidative stability and enzyme inhibition .

Scientific Research Applications

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tertiary amines with oxadiazole substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Status
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride Azepane ring, 5-methyl-oxadiazole, methylamine substituent, dihydrochloride salt C₁₀H₂₀Cl₂N₄O 299.21 1955541-43-1 Discontinued; enhanced solubility due to salt form
N-Ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine Ethyl substituent instead of methyl on azepane nitrogen C₁₁H₂₂N₄O 226.32 Not provided Likely higher lipophilicity than methyl variant; potential for altered pharmacokinetics
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Cyclobutyl substituent on oxadiazole, ethanamine backbone C₉H₁₆ClN₃O 217.70 173850-78-7 Bulky cyclobutyl group may reduce metabolic clearance; hydrochloride salt improves stability
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine Pyrrolidine (5-membered ring) instead of azepane C₁₀H₁₈N₄O 210.28 1955541-43-1* Discontinued; smaller ring size increases ring strain, potentially affecting binding
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Benzyl substituent attached to oxadiazole C₁₂H₁₄N₄O 230.27 Not provided Aromatic benzyl group may enhance π-π stacking interactions; 97% purity available

*Note: CAS number corresponds to the azepane derivative; pyrrolidine variant is distinct but shares similar nomenclature.

Research Findings and Pharmacological Implications

a) Impact of Substituents on Bioactivity
  • Azepane vs.
  • Ethyl vs.
  • Cyclobutyl Oxadiazole : The cyclobutyl group in CAS 173850-78-7 introduces steric hindrance, which could improve selectivity for specific enzymes or receptors .

Biological Activity

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C11_{11}H22_{22}Cl2_{2}N4_{4}O
  • Molecular Weight : 297.22 g/mol
  • CAS Number : 1803598-84-6

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, studies have indicated that derivatives of oxadiazoles can act against various bacterial strains and fungi. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Methyl-1,2,4-Oxadiazole DerivativeEscherichia coli0.21 µM
5-Methyl-1,2,4-Oxadiazole DerivativePseudomonas aeruginosa0.21 µM

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural features .

Anticancer Activity

The biological activity of oxadiazole derivatives extends to anticancer effects. A study highlighted that certain oxadiazole compounds demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include inhibition of key enzymes involved in cancer cell proliferation .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research suggests that oxadiazole derivatives can inhibit enzymes associated with neurodegenerative diseases such as Alzheimer's disease. This is particularly relevant given the increasing prevalence of tauopathies and other neurodegenerative disorders. The compound's ability to inhibit human deacetylase Sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE) positions it as a candidate for further exploration in neuroprotection .

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, this compound was screened against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant antimicrobial activity with an MIC comparable to established antibiotics.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of oxadiazole derivatives showed promising results in reducing neuroinflammation in vitro. The compound was tested for its ability to cross the blood-brain barrier and exhibited potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. How can researchers address low solubility in aqueous buffers during formulation?

  • Methodology :
  • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes. Characterize solubility phase diagrams via shake-flask method. Validate stability in PBS (pH 7.4) over 48 hrs .

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